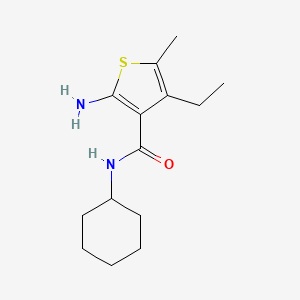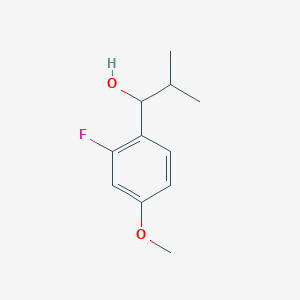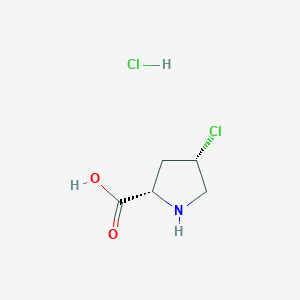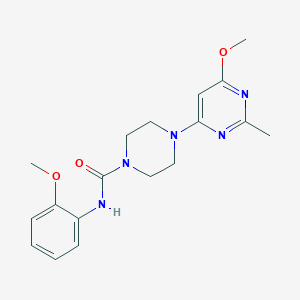![molecular formula C14H19N3O2 B2699765 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one CAS No. 2178772-43-3](/img/structure/B2699765.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one” is a complex organic compound. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a cyclopropyl group attached to an 8-azabicyclo[3.2.1]octane scaffold . The structure also includes an imidazolidin-2-one group .Chemical Reactions Analysis
The synthesis of this compound involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
The empirical formula of the compound is C10H15NO . Its molecular weight is 165.23 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Oxyfunctionalization of Cyclopropane Derivatives
The study by Sedenkova et al. (2018) discusses the oxyfunctionalization of CH2-group activated by adjacent three-membered rings, a method that holds significance in drug development due to the increased use of the three-membered ring in this domain. This process facilitates the direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting atom economy requirements. The oxidation of cyclopropane-containing compounds into cyclopropylketones, employing powerful oxidants like ozone, dioxiranes, CrO3, and various catalytic systems, underscores the value of such transformations in synthetic organic chemistry (Sedenkova et al., 2018).
Cosmetic Preservatives and Therapeutic Agents
Babar et al. (2015) explore the application of cosmetic preservatives, specifically formaldehyde releasers, as therapeutic tissue cross-linking (TXL) agents for cornea and sclera. This research identifies the potential clinical utility of these compounds in enhancing the structural integrity of corneal and scleral tissues, which could have implications for the treatment of various eye conditions (Babar et al., 2015).
Role of ACC in Plant Biology
Van de Poel and Van Der Straeten (2014) highlight the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, beyond its known function as the precursor of ethylene. This review discusses the multifaceted roles of ACC, including its conjugation derivatives, metabolism by bacteria to favor plant growth, and its sophisticated transport mechanism for local and long-distance ethylene responses. The findings suggest that ACC functions independently as a signal, offering new insights into plant hormone biology (Van de Poel & Van Der Straeten, 2014).
Chemical Inhibitors of Cytochrome P450 Isoforms
Khojasteh et al. (2011) review the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, which is crucial for understanding metabolism-based drug–drug interactions (DDIs). This research provides insights into the selection of appropriate inhibitors for specific CYP isoforms, aiding in the prediction of DDIs and the development of safer pharmaceuticals (Khojasteh et al., 2011).
Biological Activities of 5-Oxo-Imidazolones Derivatives
Yellasubbaiah et al. (2021) review the biological potencies of 5-oxo-imidazolone derivatives, highlighting their importance as a privileged molecule in modern drug discovery. The review outlines various activities reported on the synthesis and biological potencies of these derivatives, emphasizing their significance in pharmacological research (Yellasubbaiah et al., 2021).
properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-15-5-6-16(13)14(19)17-11-3-4-12(17)8-10(7-11)9-1-2-9/h11-12H,1-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZCIZQCRUDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)


![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2699690.png)
![5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699691.png)
![2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2699693.png)




![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)

![3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one](/img/structure/B2699703.png)
